Cas no 946-48-5 (1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride)

1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboximidamide,2-[(5-nitro-2-furanyl)methylene]-, hydrochloride (1:1)
- 1-(5-NITROFURFURYLIDENE)AMINOGUANIDINE HYDROCHLORIDE
- Guanofuracin
- ((5-Nitrofurfurylidene)amino)guanidine, monohydrochloride
- GUANIDINE, ((5-NITROFURFURYLIDENE)AMINO)-, MONOHYDROCHLORIDE
- Hydrazinecarboximidamide, 2-(((5-nitro-2-furanyl)methylene)amino)-, monochloride
- [(5-Nitrofurfurylidene)amino]guanidine, monohydrochloride
- Guanofuracin (TN)
- Guanofuracin hydrochloride
- 2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride
- NSC6459
- Hydrazinecarboximidamide,
- NSC-6459
- Hydrazinecarboximidamide, 2-(((5-nitro-2-furanyl)methylene)amino)-, monohydrochloride
- AKOS015843798
- NSC 6459
- 2-[(E)-(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride
- N0545
- 2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamidehydrochloride
- D02526
- 946-48-5
- Hydrazinecarboximidamide, monochloride
- 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride
-
- MDL: MFCD00142564
- インチ: 1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H/b9-3+;
- InChIKey: CHJIFAUFPHYNTD-JSGFVSQVSA-N
- ほほえんだ: Cl[H].O1C(=C([H])C([H])=C1/C(/[H])=N/N=C(\N([H])[H])/N([H])[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 235.04700
- どういたいしつりょう: 233.0315668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 136
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- PSA: 132.89000
- LogP: 2.58250
- ようかいせい: 未確定
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:MF4610000
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R36/37/38
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N493888-50mg |
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |
946-48-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159880-5G |
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |
946-48-5 | >99.0%(T) | 5g |
¥1938.90 | 2023-09-01 | |
1PlusChem | 1P003DIA-5g |
1-(5-Nitrofurfurylidene)aminoguanidine hydrochloride |
946-48-5 | >99.0%(T) | 5g |
$838.00 | 2025-02-19 | |
Aaron | AR003DQM-1g |
1-(5-Nitrofurfurylidene)Aminoguanidine Hydrochloride |
946-48-5 | 99% | 1g |
$355.00 | 2025-01-22 | |
A2B Chem LLC | AB56674-1g |
2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |
946-48-5 | >99.0%(T) | 1g |
$314.00 | 2024-07-18 | |
1PlusChem | 1P003DIA-1g |
1-(5-Nitrofurfurylidene)aminoguanidine hydrochloride |
946-48-5 | >99.0%(T) | 1g |
$301.00 | 2025-02-19 | |
Crysdot LLC | CD11006291-10g |
2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |
946-48-5 | 97% | 10g |
$432 | 2024-07-19 | |
Ambeed | A762765-1g |
2-((5-Nitrofuran-2-yl)methylene)hydrazinecarboximidamide hydrochloride |
946-48-5 | 99% | 1g |
$250.0 | 2025-03-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0545-5g |
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |
946-48-5 | 99.0%(T) | 5g |
¥1570.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159880-1g |
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride |
946-48-5 | >99.0%(T) | 1g |
¥600.90 | 2023-09-01 |
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochlorideに関する追加情報
Introduction to 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride (CAS No. 946-48-5)
1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride, with the chemical identifier CAS No. 946-48-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nitro-substituted furfurans and has garnered attention due to its unique structural and functional properties. The nitro group at the 5-position of the furfurylidene moiety introduces a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its utility in biological assays and pharmaceutical formulations. The guanidine moiety further contributes to the compound's reactivity, enabling participation in various chemical transformations such as condensation reactions, cyclization, and nucleophilic substitutions. These characteristics make 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride a versatile building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted heterocycles. The nitro group can serve as a pharmacophore or a handle for further chemical modifications, allowing for fine-tuning of biological activity. For instance, studies have demonstrated that nitrofurans can exhibit antimicrobial, antiviral, and anti-inflammatory properties. The presence of both the nitro group and the guanidine moiety in 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride suggests that it may possess multiple modes of action, which could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential role in drug discovery and development. Researchers have been leveraging its structural features to design molecules with enhanced efficacy and reduced toxicity. For example, derivatives of 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride have been investigated for their ability to modulate enzyme activity and interfere with pathogenic processes. The nitro group can be reduced to an amine under specific conditions, leading to the formation of new nitrogen-containing heterocycles that may exhibit improved pharmacokinetic profiles.
The synthesis of 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride typically involves multi-step organic reactions starting from commercially available precursors such as furfural or furfurylamine. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, while the guanidine functionality can be incorporated via condensation reactions with appropriate reagents. The final hydrochloride salt is obtained through neutralization with hydrochloric acid, ensuring stability and solubility for subsequent applications.
In academic research, 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride has been employed as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used to construct scaffolds that mimic natural products or bioactive peptides. These efforts are part of a broader trend toward rational drug design, where structural features are carefully tailored to optimize interactions with biological targets.
The compound's reactivity also makes it a valuable tool in mechanistic studies and reaction optimization. By studying how 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride participates in various chemical transformations, researchers can gain insights into reaction pathways and develop more efficient synthetic strategies. This knowledge is crucial for advancing synthetic methodologies and improving access to complex molecules used in medicine and other industries.
Recent advancements in computational chemistry have further enhanced the utility of 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride as a starting point for drug discovery. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets such as enzymes or receptors. These predictions can guide experimental efforts by highlighting potential binding sites or functional groups that need modification for improved activity.
The pharmaceutical industry has also shown interest in this compound due to its potential as an active pharmaceutical ingredient (API) or intermediate. Companies are exploring ways to incorporate 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride into novel drug candidates targeting various diseases. Its structural versatility allows for modifications that can enhance pharmacological properties such as bioavailability, selectivity, and duration of action.
In conclusion,1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride (CAS No. 946-48-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the nitro group and guanidine moiety, make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. Ongoing research continues to uncover new ways to utilize this compound, expanding its role in drug discovery and molecular chemistry.
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